molecular formula C16H22N2O5 B072926 Z-Gly-Leu-OH CAS No. 1421-69-8

Z-Gly-Leu-OH

Cat. No. B072926
CAS RN: 1421-69-8
M. Wt: 322.36 g/mol
InChI Key: MRRLFGAIRAUOCS-ZDUSSCGKSA-N
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Description

“Z-Gly-Leu-OH”, also known as N-benzyloxycarbonylglycine, is an amino acid widely used in solution phase peptide synthesis . It is a fluorogenic peptide that is used in the analysis of protease and peptidase activity of proteasomes .


Synthesis Analysis

In peptide synthesis, the most common building blocks are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .


Molecular Structure Analysis

The molecular formula of “Z-Gly-Leu-OH” is C16H22N2O5 . The average mass is 322.35600 Da . The exact mass is 322.15300 .


Chemical Reactions Analysis

Carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts . From the perspective of an organic chemist, peptide synthesis requires selective acylation of a free amine .


Physical And Chemical Properties Analysis

The density of “Z-Gly-Leu-OH” is 1.203 g/cm3 . The boiling point is 582ºC . The flash point is 305.8ºC . The vapour pressure is 2.17E-14mmHg at 25°C . The index of refraction is 1.534 .

Scientific Research Applications

  • Gas Phase IR Spectra of Tri-Peptide Z-Pro-Leu-Gly : This study investigated the gas phase IR spectra of tri-peptides like Z-Pro-Leu-Gly–OH, revealing different hydrogen-bonding networks. The findings propose possible gas phase structures, providing insights into the peptide’s binding capabilities in the gas phase (Chakraborty et al., 2012).

  • Thermolysin and α-Chymotrypsin Mediated Synthesis of Tripeptides : This research outlines the synthesis of tripeptides, including Z-Pro-Leu-Gly-OH, via thermolysin and α-chymotrypsin catalysis. It provides a comprehensive analysis of optimum conditions for peptide synthesis, significantly contributing to the understanding of peptide assembly and its applications (Cheng, Miranda, & Tominaga, 2009).

  • Effect of Pre- or Posttraining Treatment on Puromycin Amnesia : This study examined the effect of peptides including Z-Pro-Leu-Gly-NH2 on puromycin-induced amnesia in mice, indicating their potential role in influencing memory processes rather than generalized arousal mechanisms (Flexner et al., 1978).

  • Gly-X Carboxypeptidase : This paper discusses Gly-X carboxypeptidase, which releases C-terminal residues from N-blocked peptides like Z-Gly-Leu-OH. It highlights its strong inhibition by metal chelators and activation by divalent metal ions, offering insights into its structural chemistry and biological aspects (Suárez‐Rendueles & Bordallo, 2004).

  • Synthesis of Attractant and Repellent Peptides : This research involves the synthesis of peptides like Z-Gly-Val-Ser-Phe-Val-Leu-OMe, related to Z-Gly-Leu-OH, and their attractant and repellent activities for insects. This work contributes to the understanding of peptide application in pest control (Okada et al., 1984).

  • Zinc(II) Complexes of Pro-Gly and Pro-Leu Dipeptides : This study discusses the synthesis of Zinc(II) complexes with dipeptides like Pro-Leu, related to Z-Gly-Leu-OH, for potential use as cancer chemotherapeutic agents. It explores their DNA binding and cleaving abilities, suggesting applications in medical research (Parveen, Arjmand, & Mohapatra, 2013).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-11(2)8-13(15(20)21)18-14(19)9-17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRLFGAIRAUOCS-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262526
Record name N-[(Phenylmethoxy)carbonyl]glycyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-Leu-OH

CAS RN

1421-69-8
Record name N-[(Phenylmethoxy)carbonyl]glycyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-((Phenylmethoxy)carbonyl)glycyl)-L-leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Phenylmethoxy)carbonyl]glycyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-[(phenylmethoxy)carbonyl]glycyl]-L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
NL Benoiton, YC Lee, R Steinaur… - International Journal of …, 1992 - Wiley Online Library
A series of 24 peptides Z‐Gly‐Xaa(R)‐OH where Xaa= 15 different residues and R= H, NH 2 , tBu, Bzl, Trt, Mtr, and StBu were coupled with valine benzyl ester in dimethylformamide or …
Number of citations: 59 onlinelibrary.wiley.com
V Čeřovský, MR Kula - Biotechnology and applied biochemistry, 2001 - Wiley Online Library
… The time course (Figure 2) of the enzymic Z-Gly-Leu-OH amidation in medium containing the optimal water concentration (3 vol%) showed only a very low further increase in the degree …
Number of citations: 14 iubmb.onlinelibrary.wiley.com
T Takahashi, A Ohsaka - Biochimica et Biophysica Acta (BBA)-Enzymology, 1970 - Elsevier
1. A proteinase was purified from the venom of Trimeresurus flavoviridis, by gel filtration on Sephadex G-100 and column chromatography on Amberlite CG-50 (Type 2), with a 27% over-…
Number of citations: 103 www.sciencedirect.com
N Yanaihara, C Yanaihara, T Hashimoto… - Biochemical and …, 1972 - Elsevier
Syntheses by the conventional method are described of [Gln 8 ]-LH-RH, [Leu 8 ]-LH-RH and [Pro 8 ] [Arg 9 ]-LH-RH. These peptides were purified by column chromatography on CM-…
Number of citations: 35 www.sciencedirect.com
RW Young, KH Wood, RJ Joyce… - Journal of the American …, 1956 - ACS Publications
… ]22 —10.3 (c 5, EtOH) for Z-Gly-Leu-OH (l) prepared by saponificationof the oily ethyl ester. Smith and Brown16 prepared the enantiomer Z-Gly-Leu-OH (d) by saponification of the oily d…
Number of citations: 61 pubs.acs.org
JC Powers - Methods in enzymology, 1977 - Elsevier
… The first, preparation of Z-Gly-Leu-PheCH~C1, involves deblocking of Z-PheCH~C1 and subsequent coupling of the deblocked chloromethyl ketone with Z-Gly-Leu-OH. 18 This …
Number of citations: 70 www.sciencedirect.com
G McMahon, P Collins, B O'Connor - Analyst, 2003 - pubs.rsc.org
… The standards Z-gly-pro-OH and Z-gly-leu-OH were obtained from Bachem. HPLC grade ammonium acetate and acetic acid used in the enzyme–peptide incubations were obtained …
Number of citations: 2 pubs.rsc.org
PC Crofts, JHH Markes, HN Rydon - Journal of the Chemical Society …, 1959 - pubs.rsc.org
The" standard" procedure is by far the most convenient of the three, and we have not found either of the alternatives to possess any marked advantages in the cases we have …
Number of citations: 9 pubs.rsc.org
V ČEŘOVSKÝ, HD JAKUBKE - International Journal of Peptide …, 1994 - Wiley Online Library
Subtilisins (subtilopeptidase A, nagarse) and proteinase K were able to catalyze the synthesis of taurine‐containing peptides from various N‐acylated amino acid or peptide esters and …
Number of citations: 16 onlinelibrary.wiley.com
CE Stauffer - Archives of Biochemistry and Biophysics, 1971 - Elsevier
… iodination decreases activity toward casein, but increases activity toward a synthetic peptide Z-Gly-Leu-NH2 , and also that the presence of a competitive inhibitor such as Z-Gly-Leu-OH …
Number of citations: 15 www.sciencedirect.com

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